molecular formula C22H26N4O3S B2800381 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797953-75-3

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2800381
CAS No.: 1797953-75-3
M. Wt: 426.54
InChI Key: PXKJMFQXVNREOJ-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Anti-Arrhythmic Activity

Compounds structurally related to 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea have been researched for their anti-arrhythmic properties. For example, certain piperidine-based 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity in scientific studies (Abdel‐Aziz et al., 2009).

Antimicrobial and Antioxidant Properties

Similar compounds have been synthesized and tested for their antimicrobial and antioxidant activities. These derivatives have shown good antibacterial, antifungal, and antioxidant activity when compared to standard drugs, suggesting their potential as lead compounds for further research in these areas (Sudhamani et al., 2015).

Anti-Microbial Activity and Cytotoxicity

Novel urea derivatives related to this chemical structure have been evaluated for their inhibitory effects as anti-microbial agents and cytotoxicity. These compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good effectiveness against fungal pathogens. Preliminary cytotoxicity studies showed significant results at microliter concentration (Shankar et al., 2017).

Antiacetylcholinesterase Activity

Compounds with similar structures have been assessed for antiacetylcholinesterase activity. Studies have focused on optimizing the spacer length linking two pharmacophoric moieties in the compound's structure and testing compounds with greater conformational flexibility, leading to potential applications in treating conditions related to acetylcholinesterase activity (Vidaluc et al., 1995).

Antihypertensive Activity

Research has also been conducted on the antihypertensive activity of related compounds. The relationship between pharmacological activity and stereochemical structure was explored, particularly focusing on alpha-blocking actions, which are crucial in managing hypertension (Kasuya et al., 1983).

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-28-18-8-5-7-17(20(18)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-9-19(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJMFQXVNREOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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